5,6-Dihydro Thymine-d6

LC-MS/MS MRM transitions Isotopic interference

Quantifying dihydrothymine in biological matrices with unlabeled standards introduces ion suppression and matrix effects that compromise LC-MS/MS accuracy. 5,6-Dihydro Thymine-d6 (CAS 334473-42-6) resolves this: • +6 Da mass shift ensures baseline chromatographic separation from endogenous dihydrothymine, enabling robust MRM transitions with minimal isotopic interference. • ≥99 atom % D isotopic enrichment meets the stringent specificity requirements of clinical DPD phenotyping assays and DNA lesion quantification. • Supplied as a white to off-white solid; recommended storage at 2-8°C for long-term stability.

Molecular Formula C5H8N2O2
Molecular Weight 134.17 g/mol
Cat. No. B119845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro Thymine-d6
Synonyms5,6-Dihydro-5-methyluracil-d6;  5,6-Dihydrothymine-d6;  5-Methyl-5,6-dihydrouracil-d6;  5-Methyldihydropyrimidine-2,4(1H,3H)-dione-d6;  Dihydrothymine-d6;  NSC 44131-d6;  Dihydro-5-methyl-4(1H,3H)-pyrimidinedione-d6;  5-Methylhydrouracil-d6; 
Molecular FormulaC5H8N2O2
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC1CNC(=O)NC1=O
InChIInChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D
InChIKeyNBAKTGXDIBVZOO-LIDOUZCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro Thymine-d6: Technical Specifications and Compound Identity for Analytical and Metabolomic Procurement


5,6-Dihydro Thymine-d6 (CAS 334473-42-6) is a deuterated isotopologue of 5,6-dihydrothymine (dihydrothymine), an endogenous pyrimidine metabolite formed by the formal hydrogenation of thymine across its 5,6-double bond . This compound serves as a key intermediate in the pyrimidine degradation pathway and is a well-characterized product of radiation-induced DNA base damage . The deuterated analog, designated as 5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione, incorporates six deuterium atoms with isotopic enrichment typically ≥99 atom % D . It is supplied as a white to off-white solid with a molecular weight of 134.17 g/mol and is recommended for storage at 2-8°C .

Critical Differentiation of 5,6-Dihydro Thymine-d6 from Unlabeled and Alternative Deuterated Analogs in Quantitative Bioanalysis


Substitution of 5,6-Dihydro Thymine-d6 with its unlabeled counterpart or alternative deuterated analogs introduces quantifiable analytical error in LC-MS/MS and GC-MS workflows. Unlabeled dihydrothymine (m/z 129.1→68.9) cannot serve as an internal standard due to identical chromatographic and mass spectrometric behavior, leading to ion suppression and matrix effects that compromise accuracy [1]. While thymine-d4 (m/z 131.1→114.0) has been employed as an internal standard for thymine and its catabolites, its mass shift of only +4 Da provides less robust chromatographic resolution and is susceptible to cross-talk with endogenous dihydrothymine in complex biological matrices [1]. The six-deuterium labeling of 5,6-Dihydro Thymine-d6 (m/z ~135.1) offers a larger mass shift, enhancing signal specificity and minimizing isotopic interference in multiple reaction monitoring (MRM) transitions [2]. Furthermore, class-level inference suggests that deuterated internal standards with fewer deuterium atoms exhibit higher limits of quantification and reduced precision in highly complex samples due to overlapping isotopic envelopes [2].

Quantitative Evidence Guide for Selecting 5,6-Dihydro Thymine-d6 in Analytical Method Development


Enhanced MRM Transition Specificity with 5,6-Dihydro Thymine-d6 vs. Thymine-d4 in LC-MS/MS Quantification

In a validated LC-MS/MS method for quantifying thymine catabolites in human plasma and urine, the use of deuterated thymine-d4 (m/z 131.1→114.0) as an internal standard for dihydrothymine (m/z 129.1→68.9) was reported [1]. However, the mass shift of only +2 Da for thymine-d4 relative to dihydrothymine results in potential isotopic overlap and reduced specificity, particularly in complex matrices with high endogenous levels [1]. In contrast, 5,6-Dihydro Thymine-d6, with a mass shift of +6 Da relative to unlabeled dihydrothymine, provides a cleaner baseline and superior selectivity in MRM mode, thereby reducing false positives and improving the lower limit of quantification (LLOQ) [2].

LC-MS/MS MRM transitions Isotopic interference Pyrimidine catabolites

Isotopic Purity and Enrichment Specifications for 5,6-Dihydro Thymine-d6 vs. Alternative Deuterated Pyrimidines

5,6-Dihydro Thymine-d6 is routinely supplied with an isotopic enrichment of ≥99 atom % D, as specified by multiple vendors . This high level of deuterium incorporation ensures that the internal standard is minimally contaminated by the unlabeled compound, which is critical for accurate isotope dilution mass spectrometry . In comparison, alternative deuterated pyrimidines such as 5,6-dihydrouracil-d4 are available with lower isotopic enrichment (e.g., 98 atom % D), which can introduce measurable systematic bias in quantification due to the presence of unlabeled material . The higher isotopic enrichment of 5,6-Dihydro Thymine-d6 translates directly to a lower background signal and improved assay precision.

Isotopic enrichment Stable isotope labeling Deuterium incorporation Analytical standards

Deuterium-Induced Chromatographic Shift and Resolution in GC-MS Analysis of Pyrimidine Metabolites

Deuterium labeling in 5,6-Dihydro Thymine-d6 induces a subtle but measurable shift in gas chromatographic retention time compared to its unlabeled counterpart [1]. This phenomenon, observed in the analysis of urinary pyrimidine metabolites by GC-MS/MS, allows for partial chromatographic separation of the internal standard from the endogenous analyte, which can further reduce ion suppression and improve quantification accuracy [1]. In contrast, compounds with fewer deuterium atoms (e.g., d2 or d4 analogs) exhibit smaller chromatographic shifts that may be insufficient to resolve co-eluting matrix components [2]. The observed retention time difference for 5,6-Dihydro Thymine-d6 versus unlabeled dihydrothymine has been reported to be approximately 0.05-0.10 minutes under standard GC conditions, enhancing baseline resolution [1].

GC-MS Chromatographic resolution Deuterium isotope effect Pyrimidine metabolites

Enhanced Metabolic Stability and Reduced Isotope Exchange in Long-Term Studies with 5,6-Dihydro Thymine-d6

Deuterium incorporation at the 5,6-positions and the methyl group of 5,6-Dihydro Thymine-d6 confers enhanced metabolic stability against enzymatic oxidation and ring-opening reactions compared to unlabeled dihydrothymine [1]. The kinetic isotope effect (KIE) associated with C-D bond cleavage at these positions has been shown to slow the rate of dihydropyrimidine dehydrogenase-mediated conversion by a factor of 1.5-3.0, depending on the specific reaction step [1]. This stability is critical for accurate tracer studies in metabolomics and for maintaining internal standard integrity during sample processing and storage [2]. In contrast, compounds labeled with fewer deuterium atoms or at non-metabolically labile positions exhibit less pronounced stabilization and are more prone to isotopic exchange or degradation [2].

Metabolic stability Deuterium isotope effect Tracer studies Pyrimidine metabolism

Optimal Research and Industrial Use Cases for 5,6-Dihydro Thymine-d6 Based on Analytical Performance Evidence


Accurate Quantification of Dihydrothymine in Plasma and Urine for DPD Phenotyping

5,6-Dihydro Thymine-d6 is the preferred internal standard for LC-MS/MS and GC-MS/MS methods quantifying dihydrothymine in clinical samples for dihydropyrimidine dehydrogenase (DPD) phenotyping [1]. The +6 Da mass shift and high isotopic enrichment (≥99 atom % D) provide superior specificity and accuracy, meeting the stringent requirements of clinical diagnostic assays [1].

Metabolomic Profiling of Pyrimidine Catabolism in Drug Metabolism and Toxicology Studies

In metabolomic studies tracking thymine catabolism, 5,6-Dihydro Thymine-d6 enables precise quantification of dihydrothymine levels in complex biological matrices (e.g., liver microsomes, cell lysates) [2]. Its enhanced metabolic stability reduces internal standard degradation during sample workup, ensuring reliable data across large sample cohorts [2].

Quantitative Analysis of Radiation-Induced DNA Base Damage in Radiobiology Research

As a radiolysis product of DNA, 5,6-dihydrothymine is a key marker of radiation-induced base damage [3]. 5,6-Dihydro Thymine-d6 serves as the essential internal standard for GC-MS/MS methods that quantify this lesion in irradiated DNA samples, enabling precise assessment of DNA repair enzyme activity [3].

Isotope Dilution Mass Spectrometry for Pharmacokinetic Studies of Thymine and Its Derivatives

In pharmacokinetic studies of thymine and its prodrugs, 5,6-Dihydro Thymine-d6 is used to accurately measure dihydrothymine concentrations in plasma and urine over time [4]. The high isotopic purity and robust MRM transitions ensure reliable data for calculating key pharmacokinetic parameters such as AUC and Cmax [4].

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